2-Methylthioadenosine triphosphate tetrasodium

Description

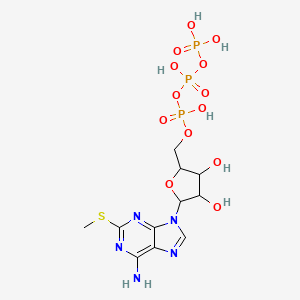

2-Methylthioadenosine triphosphate tetrasodium (2-MeSATP) is a chemically modified ATP analog where a methylthio (-SCH₃) group replaces the hydroxyl (-OH) at the 2-position of the adenine ring. This substitution enhances its metabolic stability and receptor-binding affinity, particularly for P2 purinoceptors . It is widely used in pharmacological studies to investigate purinergic signaling pathways, including roles in immune cell activation (e.g., eosinophils), platelet aggregation, and cancer progression . The compound is commercially available as a tetrasodium salt, requiring storage at -20°C for long-term stability .

Properties

IUPAC Name |

[[5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O13P3S/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOBOKJVOTYSJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N5O13P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860602 | |

| Record name | 9-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-2-(methylsulfanyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Methylthioadenosine triphosphate tetrasodium (2-MT-ATP) is a potent purinergic signaling molecule that acts primarily as a non-selective agonist for P2 purinoceptors. This compound has garnered attention for its diverse biological activities, particularly in cellular signaling pathways, inflammation, and neurobiology. Below is a detailed examination of its biological activity, including case studies and research findings.

- Chemical Name : 2-Methylthioadenosine-5'-triphosphate tetrasodium salt

- Molecular Weight : 641.2 g/mol

- Purity : ≥98%

- Alternative Names : 2-Methylthio-ATP

2-MT-ATP functions as a P2 purinoceptor agonist, activating both P2Y and P2X receptor subtypes. The activation of these receptors leads to various intracellular signaling cascades, including calcium influx and phospholipase D activation.

1. Calcium Signaling

Research indicates that 2-MT-ATP can stimulate calcium influx in various cell types. For instance, in a study involving rat brain-derived astrocyte cells, 2-MT-ATP was shown to induce significant increases in intracellular calcium levels, although it was less effective than ATP itself . The concentration-response relationship demonstrated that maximal currents were achieved at specific concentrations (300 nM) of 2-MT-ATP .

2. Effects on Microglial Cells

In microglial cells, 2-MT-ATP induced outward currents that were non-desensitizing and exhibited variability among individual cells. The currents evoked by 2-MT-ATP were comparable to those elicited by adenosine and ATP, suggesting its role in modulating microglial activity in the central nervous system .

Case Study 1: Inflammation Modulation

A study investigated the effects of 2-MT-ATP on inflammatory responses. It was found that this compound could modulate the release of inflammatory mediators in response to ATP stimulation. Specifically, it demonstrated a dose-dependent lifting response in animal models, indicating its potential role in pain modulation and inflammatory processes .

Case Study 2: Neuroprotective Effects

In another research setting focused on neuroprotection, 2-MT-ATP was shown to influence neuronal survival under hypoxic conditions. The compound maintained mitochondrial ATP levels and exhibited antihypertrophic effects that could be beneficial in neurodegenerative diseases .

Comparative Biological Activity Table

| Compound | Maximal Current (pA) | Effective Concentration (nM) | Notes |

|---|---|---|---|

| Adenosine | 114.9 ± 10.2 | 10 | Higher potency than 2-MT-ATP |

| ATP | 143.5 ± 25.4 | 100 | Standard reference for comparison |

| 2-Methylthioadenosine ATP | 88.8 ± 17.4 | 300 | Less effective than ATP |

Scientific Research Applications

The primary biological activity of 2-Methylthioadenosine triphosphate tetrasodium is its role as a P2 purinoceptor agonist. This interaction has significant implications for various physiological processes, including:

- Cell Signaling : It activates P2X and P2Y receptors, which are involved in numerous signaling pathways that regulate cell proliferation, differentiation, and apoptosis.

- Neuroprotection : Research has shown that it can mediate protective effects in neuronal cells against excitotoxicity by promoting the release of neuroprotective factors from astrocytes .

Pharmacological Studies

This compound is extensively used in pharmacological research to investigate the roles of purinergic signaling in various conditions:

- Cardiovascular Research : It has been shown to influence vascular smooth muscle contraction and relaxation, making it valuable for studying hypertension and other cardiovascular diseases .

- Cancer Research : Studies indicate that it may play a role in modulating tumor growth and metastasis through its effects on cellular signaling pathways .

Neuroscience

The compound is utilized in neuroscience to explore its effects on neuronal cells:

- Neuroinflammation : It has been implicated in the modulation of inflammatory responses in the brain, with potential applications in neurodegenerative diseases .

- Neurotransmission : By activating purinergic receptors, it influences neurotransmitter release, which is critical for understanding synaptic transmission mechanisms .

Cellular Biology

In cellular biology, this compound serves several purposes:

- Cell Viability Assays : It is used in assays to assess cell viability and cytotoxicity by measuring ATP levels in cells under various experimental conditions .

- Signal Transduction Studies : The compound aids in elucidating the mechanisms of signal transduction related to purinergic receptors, providing insights into cellular responses to external stimuli .

Case Study 1: Neuroprotective Effects

A study published in Journal of Neuroinflammation demonstrated that treatment with this compound significantly reduced neuronal damage caused by excitotoxic agents. The mechanism was linked to enhanced release of leukemia inhibitory factor from astrocytes, highlighting its potential therapeutic role in neuroprotection .

Case Study 2: Vascular Smooth Muscle Response

In a study examining vascular responses, researchers found that this compound induced relaxation of marmoset urinary bladder smooth muscle through P2Y receptor activation. This finding supports its application in understanding vascular physiology and potential treatments for urinary disorders .

Chemical Reactions Analysis

Receptor Activation and Signaling Pathways

2-MeSATP acts as a non-selective agonist for P2 purinoceptors (P2X and P2Y subtypes), triggering downstream signaling cascades:

-

Calcium Mobilization :

2-MeSATP stimulates intracellular Ca²⁺ transients via both extracellular influx (P2X) and intracellular store release (P2Y). In eosinophils, 100 μM 2-MeSATP elevated cytosolic Ca²⁺ by 2.55-fold compared to controls . -

Actin Polymerization :

At 100 μM, 2-MeSATP increased filamentous actin (f-actin) content by 50% within 30 seconds, comparable to ATP and ATPγS .

Enzymatic Interactions and Phosphorylation

2-MeSATP participates in phosphorylation reactions and modulates enzyme activity:

Kinase Substrate Activity

-

Adenylate Kinase : Acts as a phosphate donor in ATP regeneration systems.

-

Ectonucleotidases : Resistant to degradation by CD39 (ecto-ATPase), enhancing its extracellular stability compared to ATP .

Inhibition of ATP-Dependent Processes

Respiratory Burst Activation

In eosinophils, 2-MeSATP (100 μM) induced a chemiluminescence response of 46.30 × 10⁶ counts (vs. 5.16 × 10⁶ in controls), indicating reactive oxygen species production .

| Stimulus | f-Actin Response | Chemiluminescence (×10⁶ counts) |

|---|---|---|

| Control | 1.00 ± 0.00 | 5.16 ± 0.64 |

| ATP (100 μM) | 1.57 ± 0.11 | 395.67 ± 41.53 |

| 2-MeSATP (100 μM) | 1.50 ± 0.11 | 46.30 ± 4.30 |

Antagonist Sensitivity

-

PPADS (P2X antagonist) : Reduced 2-MeSATP-induced Ca²⁺ responses by 43% .

-

Pertussis Toxin (Gᵢ inhibitor) : Fully blocked actin polymerization and ROS production .

Structural Determinants of Reactivity

The methylthio substitution at the 2-position of adenine confers unique properties:

-

Enhanced Receptor Affinity : The thiomethyl group increases binding to P2Y₁₂R (Kᵢ = 0.1 μM vs. 1.2 μM for ATP) .

-

Metabolic Stability : Reduced susceptibility to enzymatic hydrolysis compared to ATP .

Comparative Reactivity with Analogues

| Compound | Structural Feature | Receptor Selectivity |

|---|---|---|

| ATP | Unmodified adenine | Broad P2X/P2Y |

| 2-MeSATP | 2-methylthio substitution | Non-selective P2X/P2Y |

| α,β-methylene-ATP | Non-hydrolyzable phosphate | P2X1/P2X3 |

| UTP | Uracil base | P2Y₂/P2Y₄ |

Synthetic and Analytical Data

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Purinergic receptor agonists/antagonists with modifications at the 2-position of adenine or ribose moieties exhibit distinct pharmacological profiles. Below is a comparative analysis of 2-MeSATP and related compounds:

Key Compounds

ATP (Adenosine 5'-Triphosphate) Receptor Affinity: Broad agonist for P2X and P2Y receptors. Biological Effects: Induces platelet aggregation, calcium mobilization, and prostacyclin (PGI₂) secretion. Metabolic Stability: Rapidly hydrolyzed by ectonucleotidases, limiting its therapeutic utility .

2-MeSATP (2-Methylthioadenosine Triphosphate Tetrasodium) Receptor Affinity: Potent P2Y₁ and P2X receptor agonist; partial activity at P2Y₁₂. Biological Effects:

- Induces reactive oxygen species (ROS) production and CD11b up-regulation in eosinophils .

- Activates endothelial P2Y₁ receptors to stimulate PGI₂ secretion (EC₅₀ ~1 μM) .

2-MeSADP (2-Methylthioadenosine Diphosphate Trisodium) Receptor Affinity: High selectivity for P2Y₁, P2Y₁₂, and P2Y₁₃ receptors. Biological Effects:

- 100-fold more potent than ADP in inhibiting platelet adenylate cyclase (IC₅₀ = 10 nM vs. 1 μM for ADP) .

- Competitive inhibition by ATP confirms shared receptor mechanisms with ADP .

2-Chloro-ATP (2-Chloroadenosine Triphosphate Tetrasodium) Receptor Affinity: Selective P2Y₁ agonist; inactive at P2X receptors. Biological Effects:

- Higher potency than ATP in PGI₂ secretion (EC₅₀ = 0.3 μM vs. 1 μM for ATP) .

- Used in photolabeling studies due to UV-reactive chloro group .

BzATP (2’(3’)-O-(4-Benzoylbenzoyl)adenosine 5’-Triphosphate) Receptor Affinity: Potent P2X₇ agonist; weak P2Y₂ activity. Biological Effects:

- Induces IL-1β release in macrophages via P2X₇ activation .

- Triggers sustained calcium influx in endothelial cells .

Comparative Data Table

Mechanistic Insights

2-Substitution Effects :

Therapeutic Implications :

Preparation Methods

Key Steps in Synthesis

-

Phosphorylation of 2-MeSAMP :

-

Reactants : 2-MeSAMP, phosphorylating agents (e.g., phosphorus oxychloride, POCl₃), and a base (e.g., triethylamine).

-

Conditions : Anhydrous solvents (e.g., tetrahydrofuran or acetonitrile) and controlled temperature (typically 0–25°C).

-

Mechanism : POCl₃ facilitates the phosphorylation of the 5′-hydroxyl group of 2-MeSAMP, forming a triphosphate intermediate.

-

-

Purification :

Table 1: Representative Synthesis Steps and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Phosphorylation | POCl₃, triethylamine, anhydrous THF | Introduce triphosphate groups |

| Neutralization | Sodium bicarbonate | Stabilize sodium salts |

| Purification | Reverse-phase HPLC, ethanol precipitation | Isolate pure product |

Stock Solution Preparation for Research Use

Post-synthesis, 2-MeSATP is dissolved in aqueous solutions for experimental applications. A standardized protocol ensures consistent concentration and stability.

Protocol for Stock Solution Preparation

Table 2: Stock Solution Volumes for Common Concentrations

| Target Concentration | Volume of Solvent (mL) for 10 mg Compound |

|---|---|

| 1 mM | 15.6 |

| 5 mM | 3.12 |

| 10 mM | 1.56 |

Quality Control and Purity Analysis

High-purity 2-MeSATP (≥98% HPLC) is essential for reproducible results. Quality control involves rigorous analytical techniques.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC) :

-

Column : Reverse-phase C18.

-

Eluent : Gradient of acetonitrile and phosphate buffer (pH 6.5).

-

Detection : UV at 260 nm.

-

-

Mass Spectrometry :

-

Nuclear Magnetic Resonance (NMR) :

-

Spectroscopy : ¹H and ³¹P NMR to confirm structural integrity.

-

Table 3: Key Purity and Identity Data

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% (HPLC) | HPLC analysis |

| Molecular Weight | 641.2 g/mol | Mass spectrometry |

| Solubility | Water-soluble (up to 100 mM) | Solubility testing |

Challenges and Advancements

While chemical synthesis is well-established, challenges persist:

-

Scalability : Large-scale production requires optimized phosphorylation yields.

-

Cost : High-purity reagents and chromatography increase production expenses.

Recent advancements focus on enzymatic methods to enhance efficiency. For example, nucleoside triphosphate kinase enzymes could catalyze phosphorylation under milder conditions .

Q & A

Basic Research Questions

Q. What are the optimal buffer conditions for studying 2-Methylthioadenosine triphosphate tetrasodium's activity in P2 receptor assays?

- Methodological Answer : The ligand-receptor interaction is highly sensitive to divalent cations. Omission of Mg²⁺ from calcium-free buffers shifts the concentration-response curve leftward, enhancing low-concentration efficacy. Including EDTA (1 mM) increases baseline inositol trisphosphate (InsP₃) but reduces maximal response. For studies targeting uncomplexed ligand effects, use Mg²⁺-free buffers and normalize data by calculating free ATP⁴⁻ concentrations .

Q. How should this compound be stored and handled to ensure stability?

- Methodological Answer : Prepare stock solutions in phosphate-buffered saline (PBS), adjust pH with NaOH if acidic (common in concentrated solutions), and store aliquots at -77°C to prevent degradation. Avoid repeated freeze-thaw cycles. During experiments, thawed aliquots should be kept on ice .

Q. Which P2 receptor subtypes are preferentially activated by this compound?

- Methodological Answer : The compound activates both P2Y (e.g., P2Y₁, P2Y₂) and P2X7 receptors. In bovine aortic endothelial cells, it stimulates inositol phosphate accumulation via P2Y and nucleotide/P2U receptors. At 10 µM, it effectively activates recombinant P2X7 receptors in HEK/hP2X7R cells, as shown by calcium influx assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC₅₀ values for this compound across studies?

- Methodological Answer : Variations arise from differences in buffer composition (e.g., Mg²⁺ concentration), cell type, and assay endpoints. To standardize comparisons:

- Calculate free ATP⁴⁻ concentrations using software like MaxChelator to account for divalent cation binding.

- Subtract baseline InsP₃ levels (elevated in EDTA-containing buffers) to isolate receptor-specific responses.

- Validate findings in parallel experiments with ATP and UTP to confirm receptor subtype selectivity .

Q. What experimental approaches can isolate P2X7-mediated effects from other purinergic receptors when using this compound?

- Methodological Answer :

- Use selective antagonists: PPADS (P2X antagonist) or A438079 (P2X7-specific) to block P2X7, while AR-C 69931 (P2Y₁₂ antagonist) inhibits P2Y subtypes.

- Compare responses in wild-type vs. P2X7-knockout HEK-293 cells.

- Co-stimulate with Bz-ATP (a P2X7-preferring agonist) to differentiate receptor contributions via competitive inhibition assays .

Q. How does the methylthio modification influence the pharmacological profile of this compound compared to ATP?

- Methodological Answer :

- The methylthio group at the 2-position enhances resistance to ectonucleotidases, prolonging ligand stability in extracellular environments.

- It increases potency at P2Y₁ and P2Y₂ receptors but reduces efficacy at P2X1 and P2X3.

- To assess these effects:

- Perform parallel dose-response curves in Mg²⁺-free vs. Mg²⁺-containing buffers.

- Use HPLC or mass spectrometry to quantify ligand degradation rates in biological fluids .

Data Contradiction Analysis

Q. Why do some studies report this compound as a P2X7 agonist, while others classify it as P2Y-specific?

- Methodological Answer :

- Discrepancies stem from receptor expression levels and assay sensitivity. For example:

- In HEK/hP2X7R cells overexpressing P2X7, 10 µM 2-MeSATP triggers robust calcium influx .

- In endothelial cells with endogenous P2Y/P2U receptors, submicromolar concentrations activate InsP₃ pathways .

- Resolve contradictions by:

- Quantifying receptor density (e.g., via qPCR or flow cytometry).

- Testing ligand activity across multiple cell models (primary vs. recombinant systems).

Experimental Design Considerations

Q. What controls are essential when using this compound in inflammation studies?

- Methodological Answer :

- Include vehicle controls (e.g., PBS pH-adjusted to match experimental conditions).

- Use ATP and UTP as positive controls for purinergic receptor activation.

- Pre-treat cells with ectonucleotidase inhibitors (e.g., ARL 67156) to isolate ligand-specific effects from ATP metabolites.

- Validate results with siRNA-mediated knockdown of target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.